methyl 9-oxo-9H-fluorene-2-carboxylate
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Overview
Description
Methyl 9-oxo-9H-fluorene-2-carboxylate is an organic compound with the molecular formula C15H10O3. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a ketone group at the 9th position and a carboxylate ester group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxo-9H-fluorene-2-carboxylate typically involves the esterification of 9-oxo-9H-fluorene-2-carboxylic acid. One common method is the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-9H-fluorene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 9-oxo-9H-fluorene-2,7-dicarboxylic acid.
Reduction: Formation of 9-hydroxy-9H-fluorene-2-carboxylate.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 9-oxo-9H-fluorene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo redox transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds such as:
9-oxo-9H-fluorene-2-carboxylic acid: The parent acid form of the compound.
9-hydroxy-9H-fluorene-2-carboxylate: The reduced form of the compound.
9-oxo-9H-fluorene-4-carboxylate: A positional isomer with the carboxylate group at the 4th position.
The uniqueness of this compound lies in its specific functional groups and their positions on the fluorene backbone, which confer distinct chemical and biological properties.
Biological Activity
Methyl 9-oxo-9H-fluorene-2-carboxylate is an organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorene backbone with a ketone and a carboxylate functional group, contributing to its structural versatility. Its chemical formula is C15H12O3. The presence of both the ketone and carboxylate groups enhances its ability to interact with various biological macromolecules, including enzymes and receptors.
Anticancer Properties
Research indicates that this compound and its derivatives exhibit significant anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines, such as T47D (human breast cancer), HCT116 (human colon cancer), and SNU398 (hepatocellular carcinoma) cells. A notable compound, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, demonstrated sub-micromolar potency for both caspase induction and growth inhibition in these cell lines .
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The compound can interact with DNA, influencing cellular processes such as replication and transcription.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, affecting their catalytic activity.
- Receptor Modulation : The compound may interact with cellular receptors, modulating signal transduction pathways that influence cellular responses.
Synthesis
The synthesis of this compound typically involves oxidation of fluorene derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions. This step introduces the ketone group, followed by esterification with methanol to yield the final product.
Case Study 1: Apoptosis Induction
A study employing a high-throughput screening assay identified N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide as a novel apoptosis inducer. This compound showed significant activity in inducing apoptosis in various cancer cell lines, arresting cells in the G(2)/M phase before leading them to apoptosis .
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship (SAR) revealed that modifications to the carboxamide group could enhance aqueous solubility while maintaining biological activity. For example, the lead compound N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide retained broad activity in caspase activation assays with favorable EC50 values .
Comparative Analysis of Related Compounds
The following table summarizes some compounds structurally related to this compound along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 7-nitro-9-oxo-9H-fluorene-4-carboxylate | C15H12N2O3 | Contains a nitro group, potentially enhancing reactivity |
Methyl 9-hydroxyfluorene | C15H12O2 | Hydroxyl group may alter solubility properties |
Methyl 4-methoxycarbonylfluorene | C16H14O3 | Additional methoxy group alters electronic properties |
Properties
Molecular Formula |
C15H10O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C15H10O3/c1-18-15(17)9-6-7-11-10-4-2-3-5-12(10)14(16)13(11)8-9/h2-8H,1H3 |
InChI Key |
KMPBXIVQGVRHIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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